molecular formula C19H23N3O3 B7538176 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide

4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide

Cat. No. B7538176
M. Wt: 341.4 g/mol
InChI Key: XDFDMFIJTGZJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide involves the inhibition of chloride channels. This compound binds to the extracellular domain of chloride channels and blocks the movement of chloride ions across the cell membrane. This results in a decrease in chloride ion conductance and a subsequent decrease in membrane potential. The inhibition of chloride channels by this compound has been shown to have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the swelling of cells, reduce the secretion of fluid from cells, and decrease the excitability of neurons. This compound has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is a chloride channel that is mutated in patients with cystic fibrosis. Inhibition of CFTR by this compound has been shown to reduce the secretion of fluid from airway epithelial cells and may have therapeutic potential for the treatment of cystic fibrosis.

Advantages and Limitations for Lab Experiments

4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been shown to have a variety of physiological effects. It is also relatively easy to synthesize and purify. However, this compound has several limitations for lab experiments. It is not selective for chloride channels and may inhibit other ion channels. It is also not very soluble in water and may require the use of organic solvents for experiments.

Future Directions

There are several future directions for the study of 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide. One area of research is the development of more selective inhibitors of chloride channels. Another area of research is the study of the physiological effects of this compound in vivo. This compound has been shown to have therapeutic potential for the treatment of cystic fibrosis, and further research is needed to determine its efficacy in animal models. Additionally, the development of new methods for the delivery of this compound to cells and tissues may have important implications for the treatment of diseases that involve chloride channels.

Synthesis Methods

The synthesis method of 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide involves the reaction of 4-nitroaniline with 3-isopropylphenylacetic acid to form this compound. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has been widely used in scientific research as a tool to study chloride channels. Chloride channels are important membrane proteins that play a crucial role in a variety of physiological processes such as neuronal excitability, muscle contraction, and fluid secretion. This compound has been shown to inhibit chloride channels in a dose-dependent manner and has been used to study the role of chloride channels in various physiological processes.

properties

IUPAC Name

4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(2)15-5-3-6-17(13-15)21-19(23)7-4-12-20-16-8-10-18(11-9-16)22(24)25/h3,5-6,8-11,13-14,20H,4,7,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFDMFIJTGZJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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